nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester
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Overview
Description
Nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester is a glucitol derivative.
Scientific Research Applications
Chemical Reactions and Synthesis
Nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester and its derivatives are involved in various chemical reactions. For instance, 6-diazopencillanic acid derivatives, when reacted with furan in the presence of rhodium catalysts, yield penicillanates, with a notable steric effect observed in substituted furans (Matlin, Chan, & Catherwood, 1990). Similarly, methyl esters of furan-2-carboxylic acids show distinct reactivities during nitration processes, hinting at potential applications in organic synthesis and modification (Venter, Trushule, Litvinov, Ostapenko, & Liepin'sh, 1978).
Biological and Medicinal Research
In the biological realm, certain nitric oxide-releasing derivatives of hydroxylcinnamic acids, which may include similar structures to the nitric acid ester , have shown promising anti-tumor properties in vitro. Some of these compounds have displayed more potent anti-tumor activities than traditional treatments like 5-fluorouracil (Lu et al., 2013). Furthermore, compounds containing furoxan rings, which are structurally related to the nitric acid ester, exhibit various biological activities, such as anti-inflammatory and vasodilator effects, and are currently under clinical investigation (Hoàng Thị Lan, 2016).
Energetic Materials and High-Performance Compounds
Compounds derived from or related to nitric acid esters, such as those incorporating furoxan and furazan rings, have been studied for their potential in energetic materials. For example, energetic compounds consisting of oxadiazole rings, including those derived from furazans, have been developed with promising thermal stability and detonation performance, potentially rivaling conventional explosives like RDX (Tang, He, Mitchell, Parrish, & Shreeve, 2015).
Properties
Molecular Formula |
C6H8N2O8 |
---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6+ |
InChI Key |
MOYKHGMNXAOIAT-FBXFSONDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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